2-oxo-2-phenylethyl 2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate
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Overview
Description
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product yield . Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining product purity and yield.
Chemical Reactions Analysis
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Scientific Research Applications
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE involves its interaction with specific molecular targets. The indole nucleus in the compound allows it to bind with high affinity to multiple receptors, influencing various biological pathways. This binding can lead to the modulation of cellular processes, resulting in the compound’s observed biological activities .
Comparison with Similar Compounds
2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with significant biological activity.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral properties.
5-fluoro-3-phenyl-1H-indole-2-carbonyl derivatives: Studied for their antiviral and anticancer activities.
The uniqueness of 2-OXO-2-PHENYLETHYL 2-{[(1,3-DIOXOISOINDOL-2-YL)METHYL]AMINO}BENZOATE lies in its specific structural features, which confer distinct biological and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C24H18N2O5 |
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Molecular Weight |
414.4 g/mol |
IUPAC Name |
phenacyl 2-[(1,3-dioxoisoindol-2-yl)methylamino]benzoate |
InChI |
InChI=1S/C24H18N2O5/c27-21(16-8-2-1-3-9-16)14-31-24(30)19-12-6-7-13-20(19)25-15-26-22(28)17-10-4-5-11-18(17)23(26)29/h1-13,25H,14-15H2 |
InChI Key |
YPLPXOBNTBHGKT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=CC=C2NCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
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